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molecular formula C10H12N2 B8810097 2-Propyl-1H-pyrrolo[2,3-B]pyridine CAS No. 143141-25-7

2-Propyl-1H-pyrrolo[2,3-B]pyridine

Cat. No. B8810097
M. Wt: 160.22 g/mol
InChI Key: ZDONVNDCQMYFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05124335

Procedure details

A mixture of 1-(benzenesulfonyl)-2-propyl-1H-pyrrolo[2,3-b]pyridine (67 mg) and KOH (200 mg) in MeOH (30 mL) was heated to reflux for 3 h. The mixture was concentrated, neutralized by addition of 1N HCl, extracted (EtOAc) and purified (SiO2, 25% EtOAc/hexane) to give 2-propyl-1H-pyrrolo-[2,3-b]pyridine as a solid.
Name
1-(benzenesulfonyl)-2-propyl-1H-pyrrolo[2,3-b]pyridine
Quantity
67 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[C:14]3=[N:15][CH:16]=[CH:17][CH:18]=[C:13]3[CH:12]=[C:11]2[CH2:19][CH2:20][CH3:21])(=O)=O)C=CC=CC=1.[OH-].[K+]>CO>[CH2:19]([C:11]1[NH:10][C:14]2=[N:15][CH:16]=[CH:17][CH:18]=[C:13]2[CH:12]=1)[CH2:20][CH3:21] |f:1.2|

Inputs

Step One
Name
1-(benzenesulfonyl)-2-propyl-1H-pyrrolo[2,3-b]pyridine
Quantity
67 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(=CC=2C1=NC=CC2)CCC
Name
Quantity
200 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
neutralized by addition of 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted (EtOAc)
CUSTOM
Type
CUSTOM
Details
purified (SiO2, 25% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=CC=2C(=NC=CC2)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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